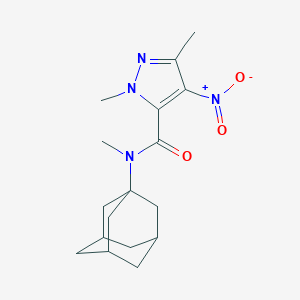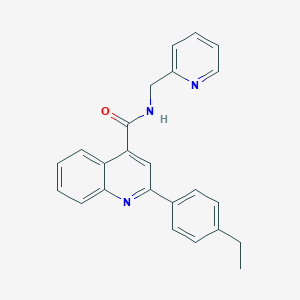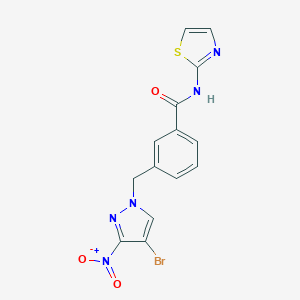
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium (EOI) is a novel compound that has been synthesized and studied for its potential applications in scientific research. EOI belongs to the isoquinolinium class of compounds and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium is not yet fully understood, but it is thought to involve the modulation of dopamine receptor activity. 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been shown to bind to dopamine receptors with high affinity and to modulate their activity in a dose-dependent manner. This suggests that 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium may act as a partial agonist or antagonist at dopamine receptors, depending on the concentration used.
Biochemical and Physiological Effects:
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been found to exhibit several unique biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has also been found to increase the expression of several genes involved in the regulation of dopamine signaling, suggesting that it may have long-lasting effects on dopamine receptor activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has several advantages for use in lab experiments. For example, it has a high affinity for dopamine receptors and exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation. However, there are also several limitations to its use. For example, 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium is a relatively new compound and has not yet been extensively studied in vivo. Additionally, the mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium. For example, further studies are needed to elucidate the mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium and to determine its potential therapeutic applications. Additionally, studies are needed to investigate the long-term effects of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium on dopamine receptor activity and to determine its safety and efficacy in vivo. Finally, studies are needed to investigate the potential applications of 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium in other areas of scientific research, such as cancer biology and immunology.
Synthesemethoden
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4,5-trimethoxybenzyl)isoquinoline. The second step involves the reaction of this compound with ethyl chloroformate to form 2-(2-ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit several unique properties that make it a promising candidate for further investigation. For example, 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This suggests that 2-(2-Ethoxy-2-oxoethyl)-1-(3,4,5-trimethoxybenzyl)isoquinolinium may have potential applications in the treatment of psychiatric disorders such as depression and addiction.
Eigenschaften
Molekularformel |
C23H26NO5+ |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
ethyl 2-[1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-2-ium-2-yl]acetate |
InChI |
InChI=1S/C23H26NO5/c1-5-29-22(25)15-24-11-10-17-8-6-7-9-18(17)19(24)12-16-13-20(26-2)23(28-4)21(14-16)27-3/h6-11,13-14H,5,12,15H2,1-4H3/q+1 |
InChI-Schlüssel |
UFIKDOXTBRBCAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)

![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)

![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
